Cyclopentane-1,1-diol

Gem-diol Hydration Equilibrium Ring Strain

Cyclopentane-1,1-diol (CAS 108653-06-1) is a geminal diol (gem-diol), an organic compound featuring two hydroxyl (-OH) groups attached to the same carbon atom on a cyclopentane ring. It is the hydrate form of cyclopentanone and is classified as a research compound with a typical purity of 95%.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 108653-06-1
Cat. No. B8671200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentane-1,1-diol
CAS108653-06-1
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC1CCC(C1)(O)O
InChIInChI=1S/C5H10O2/c6-5(7)3-1-2-4-5/h6-7H,1-4H2
InChIKeyUYDJAHJCGZTTHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentane-1,1-diol (CAS 108653-06-1): A Specialized Gem-Diol for Scientific Research and Procurement


Cyclopentane-1,1-diol (CAS 108653-06-1) is a geminal diol (gem-diol), an organic compound featuring two hydroxyl (-OH) groups attached to the same carbon atom on a cyclopentane ring [1]. It is the hydrate form of cyclopentanone and is classified as a research compound with a typical purity of 95% . Its fundamental physicochemical properties include a molecular formula of C5H10O2, a molecular weight of 102.13 g/mol, a predicted density of 1.3±0.1 g/cm³, and a boiling point of 200.9±8.0 °C at 760 mmHg .

Why Generic Substitution Fails: The Unique Stability Profile of Cyclopentane-1,1-diol


Substituting Cyclopentane-1,1-diol with other gem-diols, such as cyclohexane-1,1-diol, or its parent ketone, cyclopentanone, is not scientifically interchangeable due to the dominant influence of ring strain on the hydration equilibrium . The inherent instability of the cyclopentane ring's carbonyl group relative to its hydrate form creates a unique thermodynamic bias [1]. This structural feature directly impacts its behavior in synthetic applications and its viability as a stable intermediate. Therefore, procurement decisions must be guided by specific, quantitative differentiation evidence rather than generic class-based assumptions [2].

Cyclopentane-1,1-diol: Quantitative Differentiation for Scientific Procurement


Hydration Equilibrium Constant (K_hyd) Comparison: Cyclopentane-1,1-diol vs. Cyclohexane-1,1-diol

The equilibrium constant for the hydration of cyclopentanone to form Cyclopentane-1,1-diol is greater than that for cyclohexanone, indicating a higher thermodynamic preference for the gem-diol form in the five-membered ring system. This is a class-level inference based on the principle that increased ring strain in the parent ketone favors the sp3-hybridized gem-diol to relieve angular strain [1]. While the absolute K_hyd value for cyclopentanone is not directly provided, its relative position is established as being larger than for cyclohexanone [2].

Gem-diol Hydration Equilibrium Ring Strain

Ring Strain Relief as a Driver for Gem-Diol Formation: Cyclopentane-1,1-diol vs. Cyclohexane-1,1-diol

The formation of Cyclopentane-1,1-diol from cyclopentanone is energetically favored over the formation of cyclohexane-1,1-diol from cyclohexanone due to the relief of ring strain. Cyclopentanone possesses inherent angle strain, and the conversion of the carbonyl carbon from sp2 to sp3 hybridization in the gem-diol alleviates this strain. This effect is diminished in the less strained six-membered cyclohexane ring [1]. Theoretical calculations on gem-diols indicate that the enhanced stability of smaller ring systems stems from their ability to relieve substantial angle strain via sp3 hybridization .

Gem-diol Stability Ring Strain Computational Chemistry

Synthetic Purity and Identity Verification: Cyclopentane-1,1-diol vs. Cyclopentanone

Cyclopentane-1,1-diol (C5H10O2, MW 102.13 g/mol) can be analytically distinguished from its parent ketone, cyclopentanone (C5H8O, MW 84.12 g/mol), via standard techniques. The provided InChIKey (UYDJAHJCGZTTHB-UHFFFAOYSA-N) and exact mass (102.0681 g/mol) serve as definitive identifiers for this specific gem-diol . Commercially, it is supplied with a typical purity of 95%, establishing a baseline for procurement specifications .

Quality Control Analytical Chemistry Procurement

Reported Synthetic Utility: Cyclopentane-1,1-diol as a Building Block

Cyclopentane-1,1-diol is reported to be a useful research compound and a building block for synthesizing complex organic molecules, including cyclic selenites and carbohydrate derivatives . This differentiates it from simple ketones like cyclopentanone, which are more commonly used as solvents or direct precursors, and from other cyclopentanediols like 1,2-cyclopentanediol, which serve as chiral building blocks . The geminal nature of Cyclopentane-1,1-diol offers unique reactivity patterns distinct from its vicinal diol counterparts.

Synthetic Chemistry Intermediate Building Block

Influence of Steric and Electronic Effects on Gem-Diol Stability

The stability of gem-diols, including Cyclopentane-1,1-diol, is influenced by a complex interplay of steric and electronic factors. The hydration equilibrium is generally disfavored by steric hindrance around the carbonyl carbon. In the case of cyclopentanone, the ring structure imposes a specific steric environment that, combined with electronic effects, dictates the equilibrium position [1]. This is a class-level inference that distinguishes Cyclopentane-1,1-diol from acyclic gem-diols, where steric factors from freely rotating alkyl groups are more pronounced, often leading to even lower K_hyd values [2].

Gem-diol Stability Steric Hindrance Electronic Effects

Cyclopentane-1,1-diol: Evidence-Based Application Scenarios for Scientific Procurement


Mechanistic Studies of Hydration Equilibria and Ring Strain

Researchers investigating the thermodynamic and kinetic parameters of carbonyl hydration can utilize Cyclopentane-1,1-diol as a model system for a five-membered ring. Its unique position in the hierarchy of hydration equilibrium constants, being higher than cyclohexanone but lower than cyclobutanone, makes it a critical compound for probing the relationship between ring size, strain energy, and gem-diol stability [1][2]. This scenario is supported by evidence on the influence of ring strain on gem-diol formation .

Synthesis of Specialized Intermediates: Cyclic Selenites and Carbohydrate Derivatives

Cyclopentane-1,1-diol is a reported building block for the synthesis of cyclic selenites and carbohydrate derivatives [1]. Its procurement is justified for synthetic chemists targeting these specific molecular architectures. The gem-diol functionality provides a unique handle for constructing complex cyclic structures that cannot be easily accessed using the parent ketone or vicinal diols [2].

Development of Novel Macrocyclic Gem-Diol Scaffolds

The fundamental understanding of gem-diol stability in small rings, as demonstrated by Cyclopentane-1,1-diol, informs the design of more complex, macrocyclic gem-diols [1]. These larger structures are of interest for their unique photophysical properties and stability profiles. Researchers in materials science and supramolecular chemistry may procure this simpler compound as a foundational reference for their work on advanced gem-diol-containing systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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